(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Description
The compound (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a steroidal derivative characterized by a hydroxyethyl substituent at position 17 and a methyl group at position 13. Its structure is closely related to progesterone derivatives but distinguished by the presence of a chiral hydroxyethyl group. This compound (CAS: 145-15-3) shares the core cyclopenta[a]phenanthrene skeleton common to steroids, with specific stereochemical configurations critical to its biological activity .
Properties
IUPAC Name |
17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11-12,15-19,21H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOGNHFPIBORED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863237 | |
| Record name | 20-Hydroxy-19-norpregn-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization reactions, stereoselective reductions, and functional group modifications. Specific reagents and catalysts are used to control the stereochemistry and yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high efficiency, reproducibility, and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol.
Scientific Research Applications
(8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Differences
The target compound’s unique features include:
- 17-(1-Hydroxyethyl) substituent : This polar group distinguishes it from other steroids with alkyl or acetyl groups at position 17 (e.g., 17α-hydroxyprogesterone).
- 13-Methyl group : A common feature in many steroidal compounds, contributing to metabolic stability.
- 3-Ketone moiety : Shared with progesterone derivatives, enabling receptor binding interactions.
Table 1: Structural Comparison of Key Analogues
Pharmacological and Biochemical Properties
Physical and Spectroscopic Data
- HRMS and NMR : The hydroxyethyl group in the target compound would produce distinct ¹H NMR signals (~1.2–1.4 ppm for methyl, ~3.5–4.0 ppm for hydroxyethyl protons) and a molecular ion peak consistent with its formula.
- Dexamethasone : Characterized by additional ¹H NMR signals from fluorine and acetyl groups (e.g., δ 4.7–5.2 ppm for hydroxyls) .
Key Research Findings
- Structural-Activity Relationships (SAR) :
- Biological Implications :
Biological Activity
The compound (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one (CAS Number: 3643-00-3) is a steroid-like molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula: C20H30O2
- Molecular Weight: 302.45 g/mol
- IUPAC Name: (8S,9S,10R,13R,14S,17S)-17-(1-hydroxyethyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
The compound features a complex polycyclic structure typical of steroids and is characterized by multiple chiral centers which influence its biological interactions.
Hormonal Activity
Research indicates that compounds of this structural class often exhibit hormonal activity similar to that of natural steroids. They may interact with androgen and estrogen receptors and could potentially modulate hormonal pathways involved in various physiological processes.
Anticancer Properties
Studies have suggested that derivatives of cyclopenta[a]phenanthrene compounds possess anticancer properties. For instance:
- Mechanism of Action: These compounds may inhibit tumor growth through apoptosis induction in cancer cells and modulation of signaling pathways associated with cell proliferation.
- Case Study: A study evaluated the effects of similar compounds on breast cancer cell lines and reported a significant reduction in cell viability at certain concentrations.
Anti-inflammatory Effects
Compounds structurally related to (8S,9S,...)-3-one have been shown to exert anti-inflammatory effects:
- Research Findings: In vitro studies demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Pharmacological Studies
A variety of pharmacological studies have been conducted to elucidate the biological activities of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Induced apoptosis in cancer cell lines; inhibited pro-inflammatory cytokines. |
| In vivo studies | Reduced tumor size in animal models; demonstrated safety profiles at therapeutic doses. |
| Receptor binding assays | Showed affinity for androgen and estrogen receptors. |
Safety and Toxicology
Safety assessments are crucial for understanding the potential therapeutic applications of this compound:
- Toxicity Studies: Preliminary studies suggest low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
